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Compound of Interest

alpha,3,5-Tribromo-2-
Compound Name:

hydroxytoluene
CAS No.: 4186-54-3
Cat. No.: B1268539

Get Quote

Executive Summar

,3,5-Tribromo-2-hydroxytoluene (also known as 2,4-Dibromo-6-(bromomethyl)phenol) is a
specialized electrophilic reagent used primarily as a pharmacophore building block in the
synthesis of Stearoyl-CoA Desaturase-1 (SCD1) inhibitors. Its structural motif—a lipophilic,
halogenated phenolic ring capable of hydrogen bonding and halogen interactions—mimics key
interactions within the SCDL1 fatty acid binding tunnel.

In drug discovery, this compound serves two critical roles:

e Synthetic Intermediate: It introduces the 3,5-dibromo-2-hydroxybenzyl moiety onto
heteroaromatic scaffolds (e.g., piperazines, pyridazines) via nucleophilic substitution, a
strategy validated in patent literature for generating potent SCD1 inhibitors.

e Covalent Probe (Mechanistic): As a reactive benzyl bromide, it can function as an activity-
based probe to map nucleophilic residues (e.g., Histidine, Cysteine) near the SCD1 active
site.
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Chemical Identity & Properties

This reagent is a reactive benzyl bromide. The bromine atom at the

-position (benzylic) renders it highly susceptible to nucleophilic attack, while the ring bromines
modulate lipophilicity and acidity of the phenolic hydroxyl group.

Property Data

Chemical Name ,3,5-Tribromo-2-hydroxytoluene

2,4-Dibromo-6-(bromomethyl)phenol; 3,5-

Synonyms ] )
Dibromo-2-hydroxybenzyl bromide
CAS Number 4186-54-3
C
H
Molecular Formula
Br
0]
Molecular Weight 344.83 g/mol
Physical State Crystalline powder (White to light brown)
Reactivity High.[1][2] Potent alkylating agent (Electrophile).
Hazards Lachrymator, Skin/Eye Irritant, Corrosive.

Application 1: Synthesis of SCD1 Inhibitors

The primary application of

,3,5-Tribromo-2-hydroxytoluene is in the Fragment-Based Drug Design (FBDD) of SCD1
inhibitors. The 3,5-dibromo-2-hydroxybenzyl group acts as a "tail" that occupies the
hydrophobic substrate channel of the SCD1 enzyme, while the phenolic -OH can engage in
hydrogen bonding with the polar cap of the binding pocket.

Mechanistic Rationale
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SCD1 catalyzes the

-desaturation of Stearoyl-CoA. Inhibitors often mimic the kinked structure of the unsaturated
product or the transition state. The bulky bromine atoms at positions 3 and 5 provide:

 Steric bulk: Filling the hydrophobic tunnel.
» Halogen Bonding: Potential interactions with backbone carbonyls in the enzyme.

o pKa Modulation: Increasing the acidity of the phenol (pKa ~6-7), allowing it to exist as a
phenolate anion at physiological pH, potentially coordinating with the active site Iron (Fe)
center.

Protocol: Nucleophilic Coupling

Objective: To attach the 3,5-dibromo-2-hydroxybenzyl moiety to a secondary amine scaffold
(e.g., a piperazine-linked heteroaryl core).

Reagents:

Scaffold (e.g., 1-(heteroaryl)piperazine) [1.0 eq]

,3,5-Tribromo-2-hydroxytoluene [1.1 eq][2][3]

Potassium Carbonate (K

CO

) or Diisopropylethylamine (DIPEA) [2.0 - 3.0 eq]

Solvent: DMF or Acetone (Anhydrous)
Procedure:

o Preparation: Dissolve the amine scaffold (1.0 mmol) in anhydrous DMF (5 mL) in a round-
bottom flask under inert atmosphere (N

or Ar).

o Base Addition: Add K
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CO
(3.0 mmol) and stir at Room Temperature (RT) for 15 minutes.

Alkylation: Dropwise add a solution of

,3,5-Triboromo-2-hydroxytoluene (1.1 mmol) in DMF (2 mL). Caution: Reagent is a
lachrymator; handle in a fume hood.

Reaction: Stir the mixture at RT for 4-12 hours. Monitor conversion by TLC or LC-MS (Target
mass = Scaffold + 263 Da).

Work-up: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over Na

SO
, filter, and concentrate.

Purification: Purify the crude residue via Flash Column Chromatography (SiO

, Hexane/EtOAc gradient).

Application 2: Biological Evaluation (SCD1 Activity
Assay)

Once the inhibitor is synthesized, its potency is validated using a microsomal SCD1 assay.

Protocol: Microsomal SCD1 Inhibition Assay
Objective: Quantify the IC

of the synthesized compound against SCD1 activity.

Materials:
e Enzyme Source: Rat liver microsomes or HepG2 cell lysates (rich in SCD1).
e Substrate: [1-

C]-Stearoyl-CoA (0.03
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Ci/reaction).

e Cofactor: NADH or NADPH (2 mM).
o Buffer: 0.1 M Potassium Phosphate (pH 7.4).
Procedure:
e Incubation Mix: In a microcentrifuge tube, combine:
o Phosphate Buffer (to final vol 100
L)
o Microsomal protein (5-10

¢))

o Test Compound (in DMSO, varying concentrations: 1 nM — 10
M)

e Pre-incubation: Incubate enzyme and inhibitor for 15 min at 37°C to allow binding.
e Initiation: Add NADH (2 mM) and [

C]-Stearoyl-CoA (60

M final).
» Reaction: Incubate at 37°C for 10—-20 minutes.
e Termination: Stop reaction by adding 200

L of 2.5 M KOH in 75% Ethanol. Saponify at 85°C for 1 hour (hydrolyzes CoA esters to free
fatty acids).

o Acidification: Add 280

L Formic acid to protonate fatty acids.
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o Extraction: Extract fatty acids with Hexane (500
L).

e Analysis: Separate Stearic acid (substrate) and Oleic acid (product) via 10% AgNO
-impregnated TLC or HPLC.

o TLC Mobile Phase: Chloroform/Methanol/Acetic Acid (90:10:1).

o Quantification: Measure radioactivity of the Oleic acid spot using a phosphorimager or
scintillation counter.

o Calculation: % Inhibition = 100 - [(Conversion

/ Conversion

)

100].

Visualizing the Workflow

The following diagram illustrates the integration of

,3,5-Tribromo-2-hydroxytoluene into the SCD1 inhibitor development pipeline.

Click to download full resolution via product page

Caption: Workflow for utilizing

,3,5-Tribromo-2-hydroxytoluene to synthesize and validate SCD1 inhibitors.
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Safety & Handling

e Lachrymator: This compound releases irritating vapors. Always weigh and handle inside a
functioning fume hood.

o Skin Contact: Causes severe burns. Wear nitrile gloves, lab coat, and safety goggles.

o Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the benzyl
bromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 4-Bromo-o-cresol | CAS#:2362-12-1 | Chemsrc [chemsrc.com]
o 2. alpha,3,5-Tribromo-2-hydroxytoluene | 4186-54-3 | TCI EUROPE N.V. [tcichemicals.com]
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e To cite this document: BenchChem. [Application Note: ,3,5-Tribromo-2-hydroxytoluene in
SCD1 Inhibitor Design]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268539/docs#application-note-3-5-tribromo-2-
hydroxytoluene-in-scdl1-inhibitor-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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